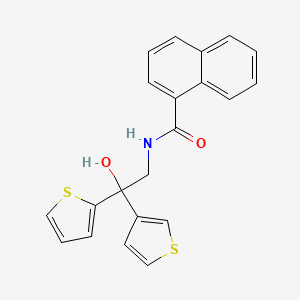

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide core linked to a hydroxyethyl backbone substituted with two distinct thiophene rings (2-yl and 3-yl positions).

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20(18-8-3-6-15-5-1-2-7-17(15)18)22-14-21(24,16-10-12-25-13-16)19-9-4-11-26-19/h1-13,24H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGUMMQLFCANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of thiophene derivatives. These derivatives are then coupled with naphthamide under specific reaction conditions, often requiring catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its thiophene and naphthamide groups make it a valuable building block for creating new compounds with diverse functionalities.

Biology: Biologically, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound's bioactive properties are being explored for therapeutic applications. Its potential to modulate biological pathways and interact with cellular targets positions it as a promising candidate for developing new treatments.

Industry: In industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced properties, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. The thiophene and naphthamide groups are believed to bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets are still under investigation, but research suggests involvement in signaling cascades and cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Thiophene-Amide Derivatives

Key Findings :

- Bromine or methylthio groups on thiophene enhance lipophilicity and membrane penetration, improving activity against Gram-positive bacteria .

Impurities and Byproducts in USP Standards

The United States Pharmacopeia (USP) lists structurally related impurities for drospirenone/ethinyl estradiol combinations, including thiophene-naphthalene hybrids:

Table 2: USP-Listed Thiophene-Naphthalene Analogues

| Compound ID | Structure | Role |

|---|---|---|

| e | (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Process impurity |

| d | 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol | Degradation product |

Comparison with Target Compound :

- Compound e shares the naphthalene-thiophene motif but lacks the amide group, highlighting the target compound’s enhanced hydrogen-bonding capacity.

- Compound d demonstrates that methylamino substitutions on thiophene-naphthalene systems are prone to oxidative degradation, suggesting similar stability challenges for the target compound .

Computational and Crystallographic Insights

While direct data on the target compound is absent, computational methods such as density-functional theory (DFT) (e.g., Becke’s hybrid functionals ) and crystallographic tools like Mercury CSD could predict its electronic properties or crystal packing. For example:

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 310.4 g/mol. Its structure features a naphthamide group linked to a thiophene-based moiety, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes involved in various cellular processes. The thiophene groups are believed to enhance the compound's affinity for these targets, potentially modulating signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reviewed the biological activity of various thiobenzanilides, highlighting their effectiveness against a range of microbial strains due to their structural characteristics .

Case Study:

In a laboratory setting, derivatives of thiobenzanilides were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions on the thiophene ring significantly enhanced antibacterial activity, suggesting that this compound may follow a similar trend .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death. The dual thiophene structure may enhance its interaction with cancer-specific targets.

Case Study:

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction, leading to apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-(thiophen-3-yl)methylenediamine | Moderate | Low |

| 2-Hydroxybenzanilides | High | Moderate |

| N-(5-bromo-thiophene)-N'-(phenyl)acetamide | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.